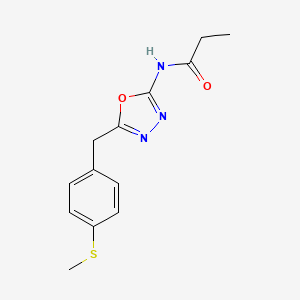
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Computational Analysis
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone and its derivatives have been synthesized and analyzed for their crystal structures and electronic properties. Computational studies using density functional theory (DFT) have been conducted to identify reactive sites for electrophilic and nucleophilic attacks. These compounds exhibit intermolecular hydrogen bonds contributing to crystal packing, with molecular Hirshfeld surface analysis revealing the nature of intermolecular contacts (Kumara et al., 2017).
Antimicrobial Activities
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Novel 1,2,4-triazole derivatives, including those with oxadiazolyl and piperazinyl substitutions, have shown moderate to good activity against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antioxidant Activity
A series of new piperazine derivatives of this compound have been screened for their antioxidant activity. These compounds demonstrated significant radical scavenging activity, with one derivative being identified as the best radical scavenger. This suggests potential applications of these derivatives in combating oxidative stress (Mallesha et al., 2014).
Anticonvulsant Activity
The compound and its derivatives have been synthesized and assessed for their anticonvulsant activity using various models. Some derivatives exhibited potent anticonvulsant activity without neurotoxic effects, suggesting their potential use in treating seizure disorders. Efforts to establish structure-activity relationships among these compounds have highlighted key features contributing to their anticonvulsant efficacy (Harish et al., 2013).
Tuberculostatic Activity
Derivatives of this compound, specifically those involving phenylpiperazineacetic hydrazide cyclization, have been evaluated for their tuberculostatic activity. The synthesized compounds showed variable activity against strains of bacteria responsible for tuberculosis, indicating their potential as tuberculostatic agents (Foks et al., 2004).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-3-7-18(8-4-16)25-11-13-26(14-12-25)21(27)15-20-23-24-22(29-20)17-5-9-19(28-2)10-6-17/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOHNYUAJMFXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(p-tolyl)piperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylate](/img/structure/B2452096.png)

![2-Amino-4-(2,3-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2452100.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2452104.png)
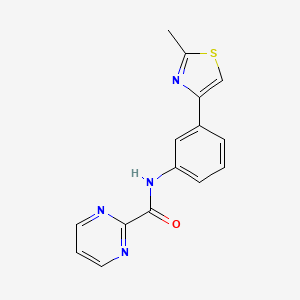
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B2452106.png)
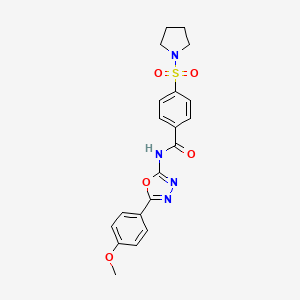
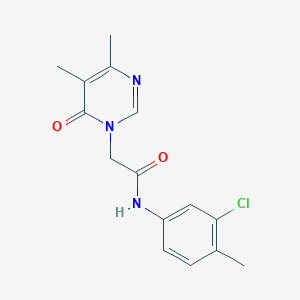
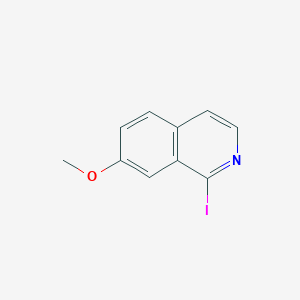
![5,5-dimethyl-3-[(E)-2-(4-nitroanilino)ethenyl]cyclohex-2-en-1-one](/img/structure/B2452113.png)
![(E)-2-amino-1-((3-ethoxy-4-hydroxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2452117.png)
